

Application Notes and Protocols for BSA-Cy5.5 in Lymphatic Imaging

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Compound of Interest

Compound Name: Bovine Serum Albumin-Cy5.5

Cat. No.: B15602776

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Introduction

Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5) is a powerful tool for in vivo lymphatic imaging. The relatively large size of the BSA molecule prevents its rapid absorption into blood capillaries, leading to preferential uptake by the lymphatic system. The NIR fluorescence of Cy5.5 allows for deep tissue penetration and minimal background autofluorescence, making it an ideal probe for non-invasive, real-time visualization of lymphatic vasculature and lymph nodes.^{[1][2]} These application notes provide an overview of the utility of BSA-Cy5.5 and detailed protocols for its synthesis and application in preclinical lymphatic imaging.

BSA-Cy5.5 serves as a valuable tool in drug development for assessing the lymphatic drainage of therapeutic molecules and nanoparticles. By co-injecting a fluorescently labeled drug with BSA-Cy5.5, researchers can visualize and quantify the extent to which the lymphatic system is involved in the drug's distribution. This is particularly crucial for the development of therapies targeting lymphatic-resident diseases or for understanding the lymphatic clearance of subcutaneously administered biologics.

Properties of BSA-Cy5.5

The utility of BSA-Cy5.5 as a lymphatic imaging agent is underpinned by its physicochemical and spectral properties.

Property	Value	Reference
Molecular Weight (BSA)	~66.5 kDa	N/A
Fluorophore	Cyanine 5.5 (Cy5.5)	[3]
Excitation Wavelength (λ_{ex})	~675 nm	[3]
Emission Wavelength (λ_{em})	~694 nm	[3]
Labeling Ratio	Typically 2-7 Cy5.5 molecules per BSA molecule	[3]

Experimental Protocols

Protocol 1: Synthesis and Purification of BSA-Cy5.5 Conjugate

This protocol describes the covalent labeling of BSA with Cy5.5 NHS ester.

Materials:

- Bovine Serum Albumin (BSA)
- Cy5.5 NHS ester
- Phosphate-buffered saline (PBS), pH 8.0-8.5
- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- BSA Solution Preparation: Dissolve BSA in PBS at a concentration of 10 mg/mL.
- Cy5.5 Stock Solution: Dissolve Cy5.5 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

- Conjugation Reaction:
 - Slowly add the desired molar excess of Cy5.5 stock solution to the BSA solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.
 - Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle mixing.
- Purification:
 - Equilibrate a size-exclusion chromatography column with PBS.
 - Apply the reaction mixture to the column to separate the BSA-Cy5.5 conjugate from unconjugated dye.
 - Collect the fractions corresponding to the larger molecular weight conjugate, which will be visibly colored.
- Characterization:
 - Measure the absorbance of the purified conjugate at 280 nm (for BSA) and 675 nm (for Cy5.5).
 - Calculate the protein concentration and the degree of labeling (dye-to-protein ratio).
- Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.

Protocol 2: In Vivo Lymphatic Imaging in a Mouse Model

This protocol details the procedure for non-invasive, real-time imaging of the lymphatic system in a mouse model using BSA-Cy5.5.

Materials:

- BSA-Cy5.5 conjugate solution (0.1-1.0 mg/mL in sterile PBS)
- Anesthetic (e.g., isoflurane)

- In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate NIR filters (Excitation: ~640 nm, Emission: ~700 nm)

- Syringes and needles (e.g., 30-gauge)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
 - Place the anesthetized mouse in the imaging chamber.
- Pre-injection Imaging: Acquire a baseline fluorescence image of the region of interest to determine background signal.
- Injection:
 - Administer a subcutaneous (s.c.) or intradermal (i.d.) injection of the BSA-Cy5.5 solution into the desired location (e.g., footpad, tail). A typical injection volume is 10-50 μ L.[\[4\]](#)
- Image Acquisition:
 - Immediately begin acquiring a series of fluorescence images at regular intervals (e.g., every 1-5 minutes for the initial phase, then less frequently for longer studies) to visualize the dynamic uptake and transport of the probe through the lymphatic vessels and into the draining lymph nodes.[\[4\]](#)
 - Typical imaging parameters for Cy5.5 using an IVIS system are an excitation filter around 615-665 nm and an emission filter around 695-770 nm.[\[5\]](#)
- Image Analysis:
 - Use the imaging system's software to draw regions of interest (ROIs) over the injection site, lymphatic vessels, and lymph nodes.
 - Quantify the fluorescence intensity (in units of radiance or total flux) within the ROIs over time to determine uptake kinetics, clearance rates, and accumulation in lymph nodes.

- Post-imaging:
 - At the end of the imaging session, the animal can be recovered or euthanized for ex vivo analysis of organs to confirm the biodistribution of the probe.

Quantitative Data Presentation

The following tables provide examples of quantitative data that can be obtained from lymphatic imaging studies using BSA-conjugated near-infrared dyes.

Table 1: Clearance Kinetics of Alexa680-BSA from the Injection Site in Different Mouse Strains.

Mouse Strain	Clearance Rate Constant (k) (%/min)
C57BL/6	-0.40 ± 0.03
C3H	-0.30 ± 0.02

Data adapted from a study using Alexa680-BSA, a spectrally similar NIR probe to BSA-Cy5.5, demonstrating the utility of such probes in quantifying lymphatic function differences between strains.[\[6\]](#)

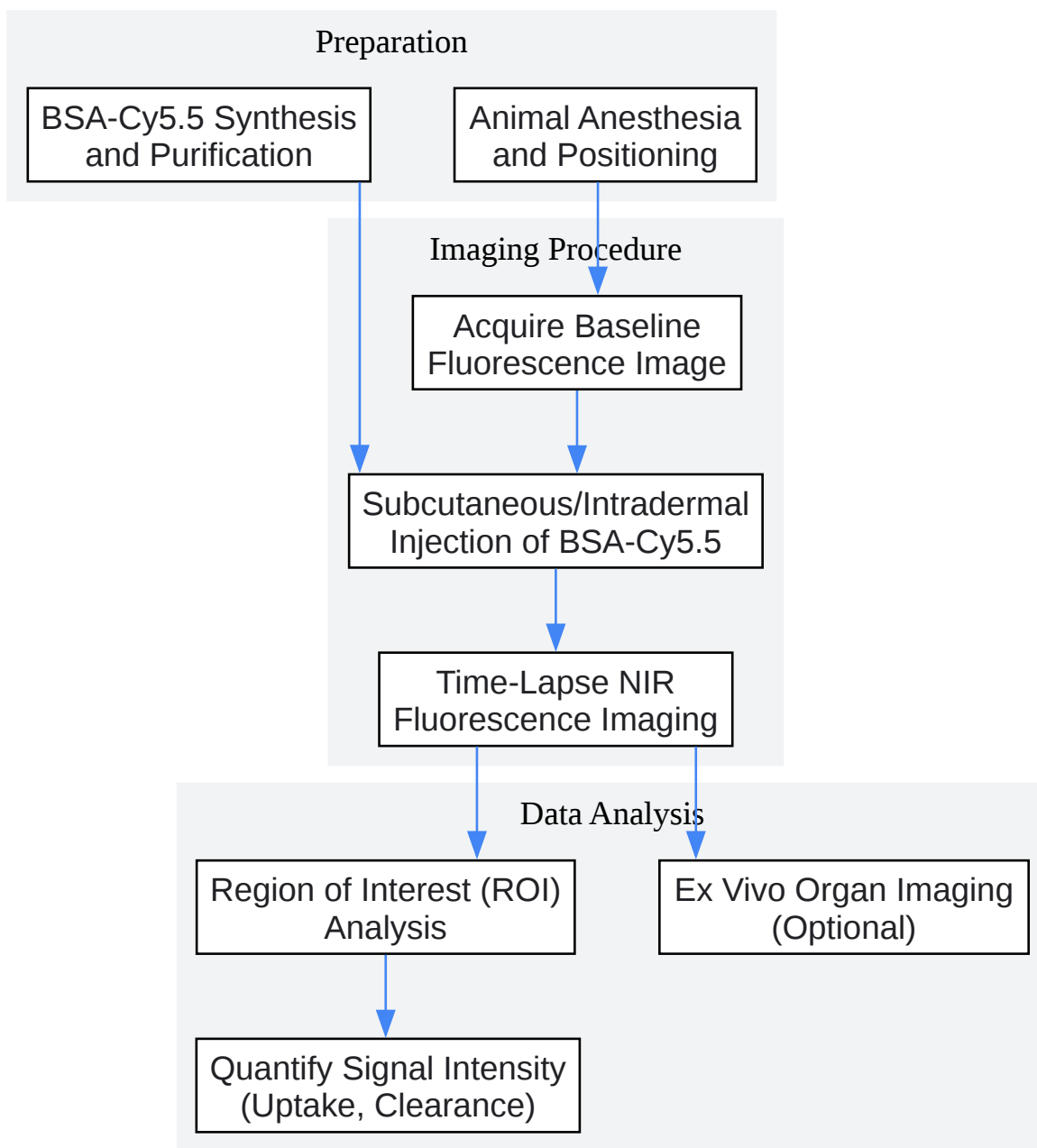
Table 2: Quantitative Parameters of a BSA-based Hybrid Photoacoustic-Fluorescent Tracer (QBB).

Parameter	Value
Minimum Detectable Concentration	2.5 ± 0.19 µM
Linear Range	2.4 - 54.4 µM

This data, from a different but structurally related BSA-based probe, illustrates the sensitivity and quantitative range achievable with such imaging agents.[\[7\]](#)

Visualizations

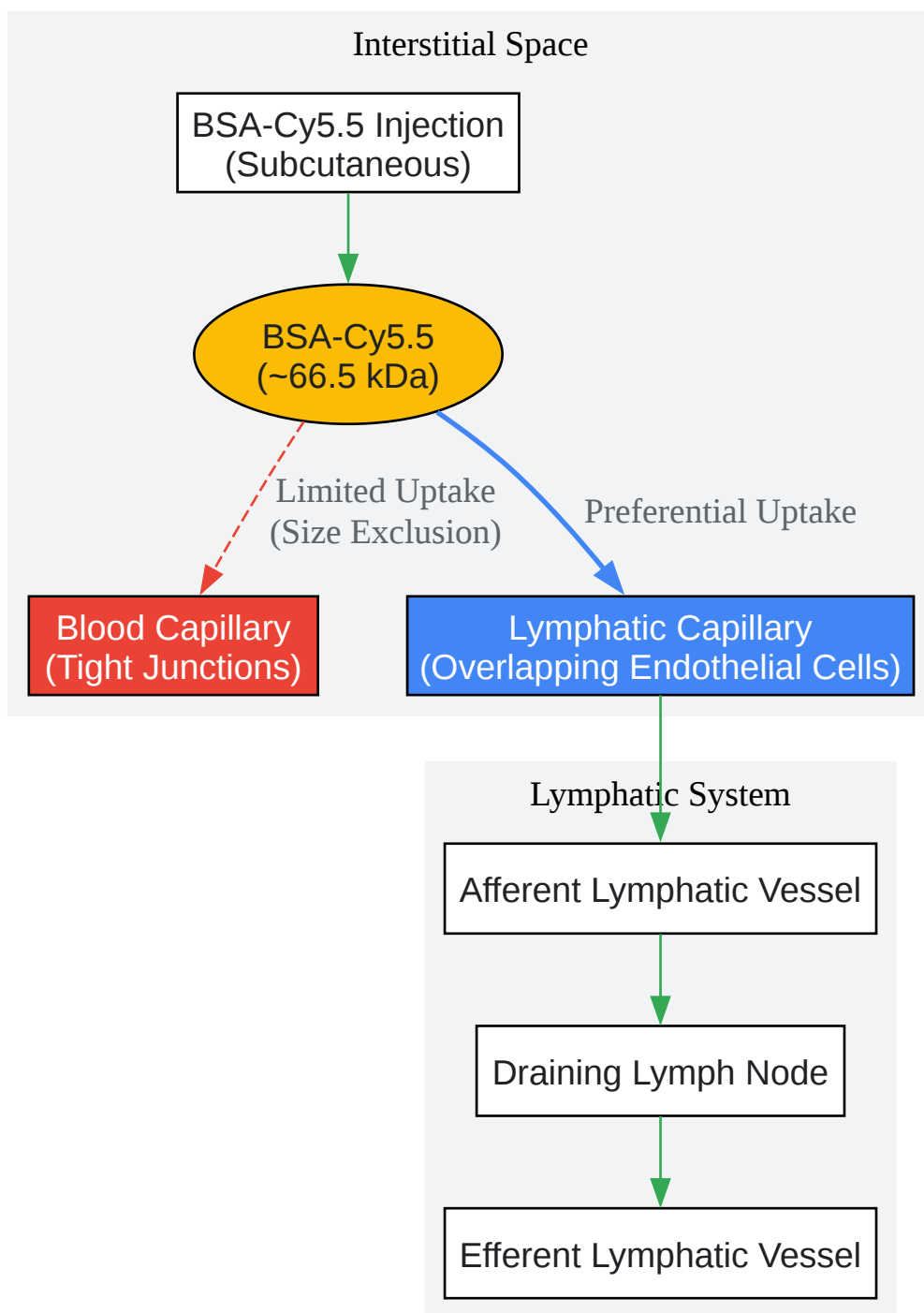
Experimental Workflow



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Caption: Workflow for in vivo lymphatic imaging using BSA-Cy5.5.

Mechanism of Lymphatic Uptake



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Caption: Passive uptake of BSA-Cy5.5 into the lymphatic system.

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